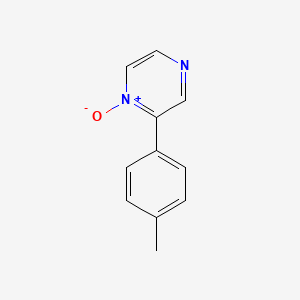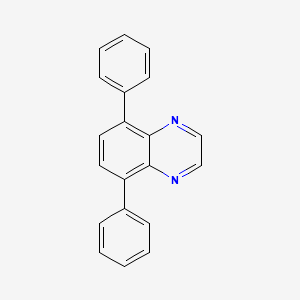
5,8-Diphenylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Diphenylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with phenyl groups attached at the 5 and 8 positions. This compound is part of the broader class of quinoxaline derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
5,8-Diphenylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently . Another method involves the use of 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
化学反応の分析
Types of Reactions
5,8-Diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution often employs reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
5,8-Diphenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 5,8-Diphenylquinoxaline varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved include DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of 5,8-Diphenylquinoxaline, lacking the phenyl groups.
6,7-Diphenylquinoxaline: A structural isomer with phenyl groups at the 6 and 7 positions.
5,6-Diphenylquinoxaline: Another isomer with phenyl groups at the 5 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
919282-34-1 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC名 |
5,8-diphenylquinoxaline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-19(17)21-13-14-22-20/h1-14H |
InChIキー |
MMQOMBQXPNWUNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


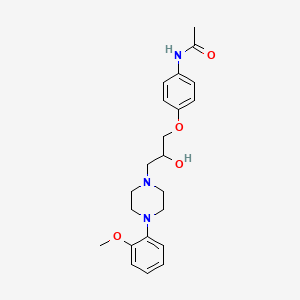

![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
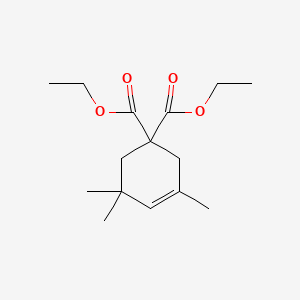
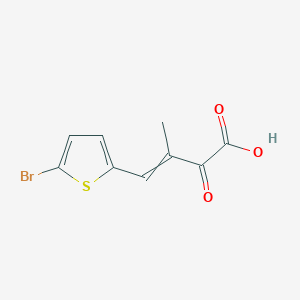
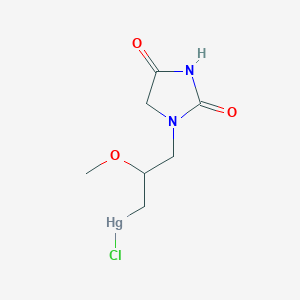
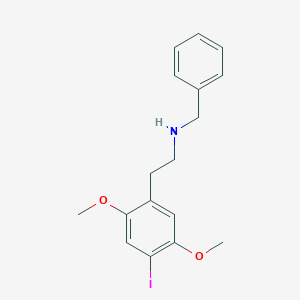
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
